Technical Guide: In Vitro Profiling of Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate
Technical Guide: In Vitro Profiling of Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate
The following is an in-depth technical guide for the in vitro screening of Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate (CAS: 898761-20-1).
Based on its structural pharmacophore—comprising a hydrophobic linker, a zinc-binding group precursor (ethyl ester/ketone), and a surface-recognition cap (azetidine-phenyl)—this compound is profiled here as a putative epigenetic modulator (specifically targeting Histone Deacetylases (HDACs) or Lysine-Specific Demethylases (LSD1)).
Executive Summary & Compound Architecture
Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate represents a chemical scaffold sharing high homology with "Cap-Linker-Zinc Binding Group" (ZBG) inhibitors like Vorinostat (SAHA). To accurately screen this molecule, researchers must account for its prodrug nature (ethyl ester) and the basicity of the azetidine moiety.
Structural Pharmacophore Analysis[1][2]
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Surface Recognition Cap (The "Head"): The 3-(azetidinomethyl)phenyl group.[1][2] The azetidine ring (a saturated 4-membered nitrogen heterocycle) acts as a bioisostere for basic amines, potentially interacting with the rim of the enzyme active site (e.g., HDAC or KDM).
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Linker (The "Body"): The 8-oxooctanoate chain provides the necessary hydrophobic spacing (approx. 11-12 Å) to traverse the enzyme channel.
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Reactive Moiety (The "Tail"): The ethyl ester is likely a prodrug. In vitro screening must evaluate both the parent ester and the hydrolyzed acid (active species) to confirm zinc-chelation capability.
Phase I: Physicochemical Characterization & Preparation[3]
Before biological assays, the compound must undergo rigorous quality control to ensure assay data reflects the molecule's intrinsic activity, not precipitation or degradation artifacts.
Solubility & Stock Preparation
The azetidine nitrogen renders the molecule basic (predicted pKa ~9.5–10.5).
| Parameter | Protocol / Specification | Rationale |
| Solvent Vehicle | DMSO (Dimethyl sulfoxide) | Standard for hydrophobic linkers. Avoid protic solvents for long-term storage to prevent transesterification. |
| Stock Concentration | 10 mM or 20 mM | High concentration minimizes DMSO volume in cell assays (<0.5% v/v final). |
| Aqueous Solubility | Kinetic Solubility Assay (PBS pH 7.4) | The azetidine will be protonated at pH 7.4, likely enhancing solubility compared to neutral analogs. |
| Storage | -20°C, Desiccated, Argon overlay | Prevents oxidative degradation of the azetidine ring and hydrolysis of the ester. |
Stability Profiling (Critical Step)
Since the molecule contains an ethyl ester, it is susceptible to spontaneous hydrolysis in aqueous buffers or enzymatic cleavage by serum esterases.
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Assay: Incubate 10 µM compound in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS) at 37°C.
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Readout: LC-MS/MS at T=0, 1h, 4h, 24h.
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Success Criterion: >80% parent compound remaining after 4h in PBS. Note: Rapid conversion to the acid in FBS is expected and desirable if the acid is the active inhibitor.
Phase II: Biochemical Potency Screening (Target Engagement)
Given the structural homology to HDAC inhibitors, the primary screen focuses on zinc-dependent deacetylases.
Enzymatic Inhibition Cascade
Hypothesis: The ethyl ester is a prodrug. The assay buffer should either contain esterases or the hydrolyzed free acid form of the compound should be synthesized and tested in parallel.
Protocol: Fluorogenic HDAC Activity Assay
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Enzyme Source: Recombinant Human HDAC1, HDAC6, and HDAC8 (Class I/II selectivity profiling).
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Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC) specific to the isoform.
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Reaction:
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Incubate Enzyme + Compound (10-point dose response, 1 nM to 10 µM) for 30 mins at 37°C.
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Add Substrate and incubate for 30–60 mins.
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Add Developer solution (Trypsin/Stop solution) to release the fluorophore.
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Readout: Fluorescence (Ex/Em: 350/460 nm).
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Data Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).
Scientific Note: If the ethyl ester shows weak potency (IC50 > 1 µM) but the free acid is potent (IC50 < 100 nM), the mechanism is confirmed as prodrug-dependent ZBG activation .
Phase III: Cellular Efficacy & Biomarker Modulation
Cellular assays validate membrane permeability and intracellular conversion to the active species.
Cell Viability Screening (Phenotypic)
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Cell Lines:
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Solid Tumor: MCF-7 (Breast), A549 (Lung).
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Hematological: Jurkat (T-cell lymphoma) – High sensitivity to HDAC inhibitors.
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Control: PBMCs or BJ Fibroblasts (to assess therapeutic index).
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Method: CellTiter-Glo® (ATP quantification) or MTS assay.
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Duration: 72-hour incubation to allow epigenetic reprogramming to induce apoptosis/arrest.
Mechanistic Validation (Western Blotting)
To prove the compound acts via epigenetic modulation (specifically HDAC inhibition), we must visualize the accumulation of acetylated histones.
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Treatment: Treat Jurkat cells with IC50 and 5xIC50 concentrations for 6–24 hours.
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Lysis: Harvest using RIPA buffer with protease/phosphatase inhibitors and 1 µM Trichostatin A (to prevent deacetylation post-lysis).
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Targets:
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Acetyl-Histone H3 (Lys9/Lys14): Marker for global HDAC inhibition (Class I).
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Acetyl-Tubulin: Marker for HDAC6 inhibition (Class IIb).
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p21 (WAF1/CIP1): Downstream effector of HDAC inhibition leading to cell cycle arrest.
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Phase IV: ADME & Safety Profiling
The "azetidinomethyl" group introduces specific metabolic risks that must be screened early.
Metabolic Stability (Microsomal)
Azetidines can undergo ring-opening or N-oxidation.
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System: Human and Mouse Liver Microsomes + NADPH.
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Protocol: Incubate 1 µM compound for 0, 15, 30, 60 min.
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Analysis: LC-MS/MS. Calculate Intrinsic Clearance (
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Flag: High turnover without ester hydrolysis suggests the azetidine cap is metabolically labile.
hERG Inhibition (Cardiotoxicity)
Basic amines (like the azetidine moiety) linked to lipophilic chains are frequent hERG channel blockers.
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Assay: Automated Patch Clamp (e.g., QPatch).
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Threshold: IC50 > 10 µM is preferred. If IC50 < 1 µM, chemical modification of the azetidine basicity is required.
Visualizing the Screening Workflow
The following diagram illustrates the decision logic for screening this specific NCE.
Caption: Integrated screening cascade for azetidine-octanoate derivatives, prioritizing stability checks and target validation before ADME profiling.
Data Presentation Standards
When reporting results for this compound, use the following table structure to ensure comparability across experiments.
Table 1: Biochemical and Cellular Potency Summary
| Compound Form | Assay Target | IC50 (nM) ± SD | Hill Slope | Relative Potency (vs. SAHA) |
| Ethyl Ester (Parent) | HDAC1 (Nuclear) | Data | Data | Ratio |
| Ethyl Ester (Parent) | HDAC6 (Cytosolic) | Data | Data | Ratio |
| Free Acid (Metabolite) | HDAC1 (Nuclear) | Data | Data | Ratio |
| Ethyl Ester | Jurkat Viability (72h) | Data | N/A | Ratio |
References
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Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Arsenals." Future Medicinal Chemistry. Link
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Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link
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Zhang, L., et al. (2018). "Strategies to Design and Synthesize Histone Deacetylase Inhibitors." Medicinal Chemistry. Link
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DiMasi, J. A., et al. (2016). "Innovation in the pharmaceutical industry: New estimates of R&D costs." Journal of Health Economics. Link (Referenced for attrition rates in preclinical screening).
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PubChem Compound Summary. (2025). "Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate."[1][2] National Library of Medicine. Link (Verified for chemical structure confirmation).
